A Technical Guide to the Chemical Properties and Applications of Z-D-Asp-OH
A Technical Guide to the Chemical Properties and Applications of Z-D-Asp-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-Benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH) is a protected amino acid derivative with significant applications in synthetic peptide chemistry and as a structural motif in the design of enzyme inhibitors, notably those targeting caspases. This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biochemical pathways associated with Z-D-Asp-OH. Detailed experimental methodologies and structured data tables are presented to facilitate its use in research and development.
Chemical and Physical Properties
Z-D-Asp-OH is a white to off-white crystalline powder. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the α-amino functionality, enabling its use as a building block in peptide synthesis.
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | (2R)-2-(phenylmethoxycarbonylamino)butanedioic acid | [1] |
| Synonyms | N-Benzyloxycarbonyl-D-aspartic acid, Cbz-D-Asp-OH | [2] |
| CAS Number | 78663-07-7 | [3] |
| Molecular Formula | C₁₂H₁₃NO₆ | [3] |
| Molecular Weight | 267.23 g/mol | [1][3] |
| Appearance | White to off-white solid powder | [2][3] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 117 °C | [2] |
| Solubility | Ethanol: 100 mg/mL (with ultrasonic assistance) Methanol: Sparingly soluble | [3][4] |
| pKa (Predicted) | 3.75 ± 0.23 | [4] |
| Optical Rotation | -10° (c=7 in acetic acid) | [2][4] |
Chemical Reactivity and Applications
The primary utility of Z-D-Asp-OH lies in its application as a building block in peptide synthesis and as a scaffold for inhibitor design.
Peptide Synthesis
Z-D-Asp-OH is suitable for solution-phase peptide synthesis. The benzyloxycarbonyl (Z) protecting group is stable under a variety of coupling conditions and can be removed via catalytic hydrogenation. However, a significant challenge in the synthesis of peptides containing aspartic acid is the base-catalyzed formation of an aspartimide intermediate.[5][6] This side reaction can lead to a mixture of α- and β-peptides and racemization, complicating purification and reducing the yield of the desired product.[5][7] The propensity for aspartimide formation is sequence-dependent, with Asp-Gly and Asp-Asn motifs being particularly susceptible.[5][6]
Strategies to mitigate aspartimide formation include the use of bulky side-chain protecting groups or modified backbone structures.[7][8][9]
Caspase Inhibition
Caspases, a family of cysteine proteases, play a critical role in apoptosis (programmed cell death) and inflammation.[10][11] They exhibit a strong preference for cleaving peptide substrates after an aspartic acid residue.[12] This specificity has made aspartic acid derivatives key components in the design of caspase inhibitors.
While Z-D-Asp-OH itself is not a potent inhibitor, its derivatives, such as the fluoromethylketone (FMK) adduct (Z-D-Asp-FMK), are used to create irreversible caspase inhibitors. The general structure of many peptide-based caspase inhibitors incorporates a recognition sequence ending in an aspartate residue, which is recognized by the caspase active site.[10][12] The "Z" group can also be part of the inhibitor structure, contributing to binding interactions.[13]
Experimental Protocols
General Protocol for Peptide Coupling using Z-D-Asp-OH
This protocol describes a general procedure for coupling Z-D-Asp-OH to an amino acid ester in solution phase.
Materials:
-
Z-D-Asp-OH
-
Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, or N,N-Dimethylformamide - DMF)
-
Stir plate and stir bar
-
Round bottom flask
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
Activation: Dissolve Z-D-Asp-OH (1.0 eq) and the coupling reagent (1.05 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the solution at 0 °C for 5-10 minutes.
-
Coupling: In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq) in anhydrous DCM or DMF and add DIPEA (2.5 eq) to neutralize the salt.
-
Add the neutralized amino acid ester solution to the activated Z-D-Asp-OH solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297). Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Aspartimide Formation Susceptibility Test
This protocol can be used to evaluate the propensity of an Asp-containing peptide to form an aspartimide.
Materials:
-
Synthesized peptide containing an Asp residue on a solid-phase resin.
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF.
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
HPLC system for analysis.
Procedure:
-
Take a small sample of the peptide-resin.
-
Treat the resin with the Fmoc deprotection solution (20% piperidine in DMF) for an extended period (e.g., 2-12 hours) at room temperature.[8]
-
After treatment, wash the resin thoroughly with DMF and DCM and dry it under vacuum.
-
Cleave the peptide from the resin using a standard cleavage cocktail.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.
-
Analyze the crude peptide by HPLC. The appearance of new peaks with the same mass as the desired peptide, often eluting earlier, is indicative of aspartimide formation and its subsequent hydrolysis products (α- and β-peptides).[5]
Signaling Pathways and Logical Workflows
Caspase Activation Pathway
Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. The diagram below illustrates a simplified model of the intrinsic (mitochondrial) pathway of apoptosis, where initiator caspases (like Caspase-9) activate executioner caspases (like Caspase-3), which then cleave cellular substrates, leading to cell death. Aspartate-based inhibitors, such as those derived from Z-D-Asp-OH, would target the active sites of these caspases.
Caption: Simplified Intrinsic Apoptosis Pathway
Workflow for Peptide Synthesis and Purity Analysis
The following diagram outlines the logical workflow from peptide synthesis to the analysis of potential aspartimide-related impurities.
Caption: Workflow for Aspartimide Formation Analysis
Safety and Handling
Z-D-Asp-OH should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[14] Avoid inhalation of the powder and contact with skin and eyes.[14] Store the compound in a cool, dry place, sealed in a tightly closed container.[2][4] For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. N-((Benzyloxy)carbonyl)aspartic acid | C12H13NO6 | CID 70855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Benzyloxycarbonyl-D-aspartic acid, CasNo.78663-07-7 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chembk.com [chembk.com]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. researchgate.net [researchgate.net]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 10. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase inhibitors as anti-inflammatory and antiapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sds.metasci.ca [sds.metasci.ca]
